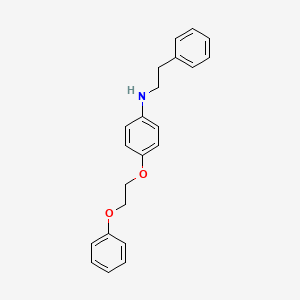
N-Phenethyl-4-(2-phenoxyethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-4-(2-phenoxyethoxy)aniline typically involves the reaction of phenethylamine with 4-(2-phenoxyethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .
化学反应分析
Types of Reactions
N-Phenethyl-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .
科学研究应用
N-Phenethyl-4-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Phenethyl-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .
相似化合物的比较
Similar Compounds
Some compounds similar to N-Phenethyl-4-(2-phenoxyethoxy)aniline include:
- N-Phenethyl-4-(2-phenoxyethoxy)benzamide
- N-Phenethyl-4-(2-phenoxyethoxy)phenol
- N-Phenethyl-4-(2-phenoxyethoxy)benzoic acid
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in various research applications, particularly in proteomics and drug development .
生物活性
N-Phenethyl-4-(2-phenoxyethoxy)aniline is a compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article examines its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound is characterized by its phenethyl and phenoxyethoxy substituents, which contribute to its biological properties. The structural formula can be represented as follows:
The presence of aromatic rings in its structure is significant, as these can enhance the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound may alter the activity of these targets, leading to changes in cellular processes. Notably, it has been employed in proteomics research to study protein interactions and functions, indicating its relevance in understanding complex biological systems .
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Protein Binding : It can bind to various proteins, potentially modulating their function.
- Cellular Signaling : By affecting signaling pathways, it may influence cell growth and differentiation.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activities. Its mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Suppressing the proliferation of cancerous cells through various pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies reveal that modifications in the structure can significantly enhance its antibacterial and antifungal activities. For instance, the introduction of specific substituents has been shown to improve interaction with microbial targets .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound:
Applications
This compound finds applications across several domains:
- Medicinal Chemistry : As a lead compound for drug development targeting cancer and infectious diseases.
- Biotechnology : In proteomics for studying protein functions and interactions.
- Industrial Applications : Used in synthesizing specialty chemicals due to its reactivity and stability .
属性
IUPAC Name |
4-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)15-16-23-20-11-13-22(14-12-20)25-18-17-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMBALRGKFWRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













